molecular formula C20H19N3O3 B2694258 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1209640-28-7

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2694258
CAS No.: 1209640-28-7
M. Wt: 349.39
InChI Key: XSSWCSDGSJJCMJ-UHFFFAOYSA-N
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Description

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. The compound's structure integrates isoxazole and 2,3-dihydrobenzofuran moieties, which are privileged structures found in numerous biologically active molecules. Isoxazole derivatives are extensively investigated for their versatile pharmacological potential . The 2,3-dihydrobenzofuran core is another prominent heterocycle frequently employed in the design of therapeutic agents due to its favorable physicochemical properties . This combination makes the compound a valuable chemical tool for probing new biological targets. The primary research applications of this compound are anticipated to be in the areas of antimicrobial and anticancer research. Heterocyclic compounds, particularly those with complex ring systems like the one in this molecule, constitute a cornerstone of modern anticancer research and are common structural components in many marketed pharmaceuticals . Furthermore, chalcones and other heterocyclic derivatives have demonstrated notable antiviral and antibacterial activities by selectively targeting vital viral and bacterial enzymes, such as topoisomerase-II and DNA gyrase . Its mechanism of action is likely multifaceted, potentially involving the inhibition of key cellular or microbial enzymes. The presence of both oxygen- and nitrogen-based heterocycles in a single structure allows for diverse interactions with biological targets, including hydrogen bonding and π-π stacking interactions, which are critical for the activity of many nitrogen-based heterocyclic drugs . Researchers can utilize this compound as a building block for the synthesis of more complex derivatives or as a core scaffold for in vitro screening against various disease models. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-16-9-15(2-3-18(16)25-13)19-10-17(23-26-19)11-20(24)22-12-14-4-6-21-7-5-14/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSWCSDGSJJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and benzofuran moieties, which are known for their diverse biological activities. Its molecular formula is C22H22N2O3C_{22}H_{22}N_{2}O_{3} with a molecular weight of approximately 374.43 g/mol. The structural complexity suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC22H22N2O3
Molecular Weight374.43 g/mol
CAS Number1203243-61-1

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. The presence of both isoxazole and benzofuran structures indicates potential for anti-inflammatory, anticancer, and neuroprotective activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels, leading to enhanced cell death in tumor cells .

Anti-inflammatory Properties

Compounds featuring isoxazole rings are often associated with anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This activity could be relevant for conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Anticancer Evaluation
    A study evaluated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting significant anticancer potential .
  • Neuroprotection in Animal Models
    In animal studies involving oxidative stress models, compounds similar to the target compound were shown to reduce neuronal damage significantly. These studies measured outcomes such as behavioral changes and biochemical markers indicative of neuronal health .
  • Inflammation Inhibition
    A comparative study assessed the anti-inflammatory effects of various isoxazole derivatives in vitro. The findings revealed that certain compounds could reduce nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Comparison with Thiadiazol-Based Acetamides

Thiadiazol-containing acetamides () share a similar acetamide backbone but differ in core heterocycles and substituents. Key distinctions include:

Compound ID () Core Structure Substituents Melting Point (°C) Yield (%)
5e 1,3,4-Thiadiazol-2-yl 4-Chlorobenzylthio, isopropylphenoxy 132–134 74
5f 1,3,4-Thiadiazol-2-yl Methylthio, isopropylphenoxy 158–160 79
Target Compound Isoxazol-3-yl 2-Methyldihydrobenzofuran, Py4MA N/A N/A
  • Substituents : The pyridin-4-ylmethyl group in the target contrasts with thiadiazol derivatives’ arylthio or alkylthio groups, which may reduce steric hindrance and improve solubility .
  • Physical Properties : Thiadiazol derivatives exhibit moderate yields (68–88%) and melting points (132–170°C), suggesting stable crystalline forms. The target’s properties may vary due to its fused dihydrobenzofuran system .

Comparison with Pyridine-Containing Acetamide Derivatives

Pyridine-linked acetamides () highlight the role of nitrogen-rich aromatic systems in bioactivity:

Compound () Substituents Bioactivity Score
(E)-2-(5-Fluoro-...)-N-(pyridin-4-yl)acetamide Fluoroindolinylidene, 3-methylisoxazolylmethyl 5.797
Target Compound Isoxazolyl-dihydrobenzofuran, Py4MA N/A
  • Structural Similarities : Both the target and compounds feature pyridine-acetamide linkages, which may enhance interactions with enzymatic targets (e.g., kinases).
  • Functional Groups : The target’s dihydrobenzofuran may confer greater metabolic stability compared to ’s oxoindolinylidene groups, which are prone to oxidation .

Pharmacological Activity Relative to Anti-Exudative Agents

demonstrates that acetamide derivatives with triazole or thiadiazole cores exhibit anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .

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